molecular formula C17H10N4O4S B2647998 N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690249-99-1

N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2647998
CAS No.: 690249-99-1
M. Wt: 366.35
InChI Key: LOVVPMWAHUSQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core substituted with a 4-nitrophenyl carboxamide group. The presence of the electron-withdrawing nitro group on the phenyl ring may influence its electronic properties and binding affinity to biological targets.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4S/c22-15(18-10-4-6-11(7-5-10)21(24)25)13-9-12-16(26-13)19-14-3-1-2-8-20(14)17(12)23/h1-9H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVVPMWAHUSQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the construction of the pyridothienopyrimidine core, followed by functionalization to introduce the nitrophenyl and carboxamide groups.

  • Formation of the Pyridothienopyrimidine Core

      Starting Materials: The synthesis often begins with a thieno[2,3-d]pyrimidine derivative.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions are employed to form the core structure. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction

    • The nitrophenyl group can be reduced to an amino group under suitable conditions.
    • Reagents: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
    • Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions that allow for the incorporation of various functional groups. Recent studies have focused on optimizing synthetic routes to enhance yields and reduce reaction times. For instance, the synthesis of related pyridyl amides has been explored using peptide coupling methods that demonstrate effective strategies for constructing complex molecular architectures .

Table 1: Summary of Synthetic Routes

MethodologyDescriptionYield (%)Reference
Peptide CouplingUtilizes 1,1'-carbonyldiimidazole for amide formation85
Microwave-Assisted SynthesisEnhances reaction rates and product yields86
Conventional Organic SynthesisMulti-step reactions for complex derivativesVaries

Antimicrobial Properties

Research has indicated that derivatives of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. A study involving molecular docking against the TrmD enzyme from Pseudomonas aeruginosa revealed promising inhibitory effects, suggesting potential applications in treating bacterial infections .

Antiallergy Activity

In pharmacological evaluations, compounds within the pyrido-thienopyrimidine class have shown antiallergic properties. In tests involving rat models, specific derivatives demonstrated superior efficacy compared to established treatments like disodium cromoglycate . This highlights their potential as therapeutic agents for allergic conditions.

Table 2: Biological Activities

Activity TypeDescriptionEfficacy LevelReference
AntimicrobialInhibits TrmD enzyme in Pseudomonas aeruginosaSignificant
AntiallergyEffective in rat passive cutaneous anaphylaxis testSuperior to controls

Cancer Treatment

The thienopyrimidine scaffold has been explored for its anticancer properties. Studies have shown that certain analogs exhibit antiproliferative effects on colorectal cancer cell lines (HT-29 and Caco-2), indicating a potential pathway for developing new cancer therapies . The structural modifications in these compounds play a crucial role in their biological activity.

Anti-inflammatory Effects

Recent research has also investigated the anti-inflammatory properties of related pyrimidine derivatives. These studies assessed their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are critical targets in managing inflammation-related diseases . The preliminary findings suggest that these compounds could be developed into effective anti-inflammatory agents.

Mechanism of Action

The exact mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide depends on its specific application. Generally, its biological activity could involve:

    Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting their activity.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

The compound’s key structural distinction lies in its 4-nitrophenyl substituent. Below is a comparison with analogs bearing different aryl or heteroaryl groups:

Compound Name Substituent on Carboxamide Molecular Formula Key Properties/Activities
N-(4-Nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 4-Nitrophenyl C₁₈H₁₁N₅O₃S Potential antiallergy activity (inferred)
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 3-Pyridinyl C₁₆H₁₀N₄O₂S Unknown biological activity
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 2-(Methylthio)phenyl C₁₈H₁₃N₃O₂S₂ Not reported in literature

Key Observations :

  • 3-Pyridinyl and 2-(methylthio)phenyl substituents may alter solubility and bioavailability due to differences in polarity and steric hindrance .

Physicochemical and Spectroscopic Properties

The 4-nitrophenyl derivative’s melting point , IR (stretching bands for carbonyl and nitro groups), and NMR data (aromatic proton shifts) can be inferred from structurally related compounds:

  • IR Spectroscopy: Expected peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • ¹H NMR : Aromatic protons in the 4-nitrophenyl group resonate at δ 8.1–8.3 ppm, distinct from pyridinyl (δ 7.5–8.0 ppm) or methylthiophenyl (δ 2.5 ppm for SCH₃) substituents .

Biological Activity

N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, focusing on its antiallergy, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines, characterized by a fused pyrimidine and thiophene ring structure. Its molecular formula is C18H12N4O4SC_{18}H_{12}N_{4}O_{4}S, with a molecular weight of approximately 380.38 g/mol. The presence of the nitrophenyl group is significant for its biological activity, influencing interactions with biological targets.

1. Antiallergy Activity

Research has demonstrated that derivatives of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines exhibit potent antiallergic effects. In a study evaluating various compounds in the rat passive cutaneous anaphylaxis test, several derivatives showed superior activity compared to standard treatments like disodium cromoglycate and doxantrazole. The structure-activity relationship (SAR) indicated that specific substitutions at positions 2, 3, and 7 enhanced the antiallergic properties of these compounds .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives have shown the ability to inhibit key inflammatory mediators such as nitric oxide (NO) and various cytokines. A notable study reported that certain thienopyrimidine derivatives significantly suppressed cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Effects on COX-2

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Compound 50.04 ± 0.09Celecoxib0.04 ± 0.01
Compound 60.04 ± 0.02--

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including those related to this compound. Compounds exhibiting moderate to good antiproliferative activity against various cancer cell lines have been identified . For instance:

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineActivity Level
Compound AHCT-15 (Colon)Moderate
Compound BT47D (Breast)Good
Compound CHepG2 (Liver)Moderate

The mechanism by which these compounds exert their effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compounds inhibit enzymes like COX-2 and phosphodiesterase IV (PDE4), which are crucial in inflammatory processes and signal transduction pathways.
  • Modulation of Cytokine Production : By affecting the production of pro-inflammatory cytokines, these compounds can reduce inflammation effectively.

Case Study 1: Antiallergic Efficacy

In a controlled study involving rat models, a series of pyrido[1,2-a]thieno[2,3-d]pyrimidines were synthesized and tested for their antiallergic properties. The results indicated that specific structural modifications led to enhanced efficacy in reducing allergic responses compared to conventional therapies .

Case Study 2: Anti-inflammatory Evaluation

A recent investigation into the anti-inflammatory properties of thienopyrimidine derivatives revealed significant suppression of COX-2 activity in vitro. The study utilized carrageenan-induced paw edema models to assess the in vivo efficacy, demonstrating promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : A four-step sequence involving aminohydroxamates and methyl trimethoxyacetate has been reported for analogous thieno-pyrimidine derivatives . Key considerations include:

  • Reaction Optimization : Use controlled temperature (e.g., 60–80°C) to minimize side reactions.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates. Final recrystallization in ethanol can achieve >95% purity .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1 \text{H}/13C^13 \text{C} NMR (DMSO-d6d_6) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in fused pyrido-thieno-pyrimidine systems by growing crystals via slow evaporation in DMSO/water (1:1). Compare bond lengths/angles with computational models (e.g., DFT/B3LYP) to validate electronic configurations .
  • Spectroscopy : Use UV-Vis (λ~300–400 nm in DMF) and FTIR (amide C=O stretch ~1680 cm1^{-1}, nitro N-O stretch ~1520 cm1^{-1}) to confirm functional groups .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Focus on the carboxamide and nitro groups as key pharmacophores. Validate predictions with in vitro enzyme inhibition assays (IC50_{50}) .
  • QSAR Analysis : Corporate Hammett constants (σ~0.78 for 4-nitrophenyl) to predict electron-withdrawing effects on reactivity and solubility .

Q. What experimental approaches resolve contradictions between spectroscopic data and theoretical predictions?

  • Methodological Answer :

  • Hybrid Validation : Cross-reference 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY NMR data with DFT-calculated 3J^3 \text{J}-coupling constants. For discrepancies in nitro group orientation, perform variable-temperature NMR to assess dynamic effects .
  • Multi-Technique Analysis : Combine X-ray crystallography (for static structure) with molecular dynamics simulations (AMBER) to model conformational flexibility .

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing hazardous byproducts?

  • Methodological Answer :

  • Process Control : Implement flow chemistry with in-line IR monitoring to track intermediate formation. Adjust residence times (e.g., 30–60 min) to maximize yield (>80%) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for amidation steps. Use membrane separation (e.g., nanofiltration) to recover unreacted starting materials .

Data Analysis and Interpretation

Q. What statistical methods are critical for analyzing bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Multivariate Regression : Apply principal component analysis (PCA) to correlate substituent effects (e.g., nitro vs. methoxy groups) with IC50_{50} values. Use a significance threshold of p<0.05p < 0.05 .
  • Error Handling : Calculate standard deviations for triplicate assays and use Grubbs’ test to identify outliers in dose-response curves .

Q. How do researchers address inconsistencies in thermal stability data across different analytical techniques?

  • Methodological Answer :

  • TGA-DSC Cross-Validation : Compare thermogravimetric analysis (TGA) mass loss (~250–300°C) with differential scanning calorimetry (DSC) endotherms. Discrepancies may indicate decomposition pathways vs. phase transitions .
  • Kinetic Analysis : Apply the Kissinger method to calculate activation energy (EaE_a) from multiple heating rates (5–20°C/min) .

Safety and Compliance

Q. What safety protocols are essential for handling nitro-substituted pyrimidine derivatives?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) to prevent dermal/ocular exposure. Avoid contact with reducing agents to prevent explosive byproducts .
  • Waste Management : Neutralize nitro-containing waste with 10% sodium bicarbonate before disposal .

Theoretical Frameworks

Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories?

  • Methodological Answer :

  • Target Hypothesis : Align enzyme inhibition data (e.g., IC50_{50} for kinase X) with structure-based drug design (SBDD) principles. Use molecular dynamics to validate binding pose stability (RMSD < 2.0 Å) .
  • Pathway Analysis : Map bioactivity results to known signaling pathways (e.g., MAPK) using KEGG database annotations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.